molecular formula C6H8N4 B083983 5,6,7,8-Tetrahydropteridine CAS No. 10593-78-9

5,6,7,8-Tetrahydropteridine

Cat. No.: B083983
CAS No.: 10593-78-9
M. Wt: 136.15 g/mol
InChI Key: IDAICLIJTRXNER-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropteridine: is a heterocyclic organic compound belonging to the class of pteridines. It is a reduced form of pteridine and plays a significant role as a cofactor in various enzymatic reactions. This compound is found in various organisms, including bacteria and humans, where it participates in essential metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropteridine typically involves the reduction of pteridine derivatives. One common method is the catalytic hydrogenation of pteridine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydropteridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: NADP+ as an oxidizing agent.

    Reduction: NADPH as a reducing agent.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Chemistry: 5,6,7,8-Tetrahydropteridine is used as a model compound in studying the chemistry of pteridines and their derivatives. It helps in understanding the reactivity and stability of these compounds under various conditions.

Biology: In biological systems, this compound acts as a cofactor for several enzymes, including nitric oxide synthase, phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the biosynthesis of important neurotransmitters such as dopamine, serotonin, and norepinephrine.

Medicine: Research on this compound focuses on its potential role in treating neurological disorders, vascular diseases, and inflammatory conditions. It is also being investigated as a biomarker for diagnosing or monitoring certain diseases.

Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other pteridine derivatives.

Mechanism of Action

5,6,7,8-Tetrahydropteridine exerts its effects by acting as a cofactor for several enzymes. It binds to the active site of these enzymes and facilitates the catalytic conversion of substrates to products. For example, in nitric oxide synthase, it helps in the production of nitric oxide, a signaling molecule involved in various physiological processes .

Molecular Targets and Pathways:

    Nitric oxide synthase: Produces nitric oxide.

    Phenylalanine hydroxylase: Converts phenylalanine to tyrosine.

    Tyrosine hydroxylase: Converts tyrosine to L-DOPA.

    Tryptophan hydroxylase: Converts tryptophan to serotonin.

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydropteridine is unique due to its specific role as a cofactor in multiple enzymatic reactions, particularly in the biosynthesis of neurotransmitters. Its ability to undergo reversible oxidation and reduction makes it a versatile compound in biochemical processes .

Properties

IUPAC Name

5,6,7,8-tetrahydropteridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4,8H,1-2H2,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAICLIJTRXNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=NC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147429
Record name 5,6,7,8-Tetrahydropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrahydropteridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10593-78-9
Record name 5,6,7,8-Tetrahydropteridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10593-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8-Tetrahydropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydropteridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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